ethyl 4-{4-methyl-5-oxo-7-[(E)-2-phenylethenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHYL 4-{4-METHYL-5-OXO-7-[(1E)-2-PHENYLETHENYL]-5,6,7,8-TETRAHYDROQUINAZOLIN-2-YL}PIPERAZINE-1-CARBOXYLATE is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a quinazoline core, a piperazine ring, and an ethyl ester group, contributes to its distinct chemical and biological properties.
Vorbereitungsmethoden
The synthesis of ETHYL 4-{4-METHYL-5-OXO-7-[(1E)-2-PHENYLETHENYL]-5,6,7,8-TETRAHYDROQUINAZOLIN-2-YL}PIPERAZINE-1-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials One common synthetic route includes the condensation of 2-aminobenzamide with an appropriate aldehyde to form the quinazoline coreThe final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester .
Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
ETHYL 4-{4-METHYL-5-OXO-7-[(1E)-2-PHENYLETHENYL]-5,6,7,8-TETRAHYDROQUINAZOLIN-2-YL}PIPERAZINE-1-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the quinazoline core can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides to form N-alkylated derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon for hydrogenation reactions . Major products formed from these reactions include various substituted quinazoline derivatives with potential biological activities.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of ETHYL 4-{4-METHYL-5-OXO-7-[(1E)-2-PHENYLETHENYL]-5,6,7,8-TETRAHYDROQUINAZOLIN-2-YL}PIPERAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazoline core is known to bind to the active sites of certain enzymes, inhibiting their activity. This can lead to the modulation of various biochemical pathways, resulting in therapeutic effects . The piperazine ring may also contribute to the compound’s binding affinity and selectivity for its targets .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to ETHYL 4-{4-METHYL-5-OXO-7-[(1E)-2-PHENYLETHENYL]-5,6,7,8-TETRAHYDROQUINAZOLIN-2-YL}PIPERAZINE-1-CARBOXYLATE include other quinazoline derivatives, such as:
4-Aminoquinazoline: Known for its use in the synthesis of kinase inhibitors.
2-Phenylquinazoline: Studied for its anticancer properties.
Quinazoline-2,4-dione: Used as a scaffold for the development of various pharmaceuticals.
The uniqueness of ETHYL 4-{4-METHYL-5-OXO-7-[(1E)-2-PHENYLETHENYL]-5,6,7,8-TETRAHYDROQUINAZOLIN-2-YL}PIPERAZINE-1-CARBOXYLATE lies in its specific structural features, such as the combination of the quinazoline core with the piperazine ring and the ethyl ester group, which contribute to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C24H28N4O3 |
---|---|
Molekulargewicht |
420.5 g/mol |
IUPAC-Name |
ethyl 4-[4-methyl-5-oxo-7-[(E)-2-phenylethenyl]-7,8-dihydro-6H-quinazolin-2-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C24H28N4O3/c1-3-31-24(30)28-13-11-27(12-14-28)23-25-17(2)22-20(26-23)15-19(16-21(22)29)10-9-18-7-5-4-6-8-18/h4-10,19H,3,11-16H2,1-2H3/b10-9+ |
InChI-Schlüssel |
CJHPCDYAVQKXAS-MDZDMXLPSA-N |
Isomerische SMILES |
CCOC(=O)N1CCN(CC1)C2=NC(=C3C(=N2)CC(CC3=O)/C=C/C4=CC=CC=C4)C |
Kanonische SMILES |
CCOC(=O)N1CCN(CC1)C2=NC(=C3C(=N2)CC(CC3=O)C=CC4=CC=CC=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.